

Phenyl Vinyl Sulfide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenyl vinyl sulfide

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This technical guide provides a comprehensive overview of **phenyl vinyl sulfide** (CAS 1822-73-7), a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and reactivity.

Core Molecular and Physical Properties

Phenyl vinyl sulfide, also known as (ethenylthio)benzene, is an organosulfur compound with the molecular formula C_8H_8S .^[1] It is a clear, slightly yellowish liquid at room temperature and is recognized for its utility as a synthetic intermediate.^[2] The key quantitative properties of **phenyl vinyl sulfide** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C8H8S	[1] [2] [3]
Molecular Weight	136.22 g/mol	[1] [2]
Alternate Molecular Weight	136.21 g/mol	[3] [4]
CAS Number	1822-73-7	[3] [4]
Boiling Point	94-95 °C at 25 mmHg	[4]
Density	1.042 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.599	[4]

Synthesis of Phenyl Vinyl Sulfide: Experimental Protocol

A common and efficient method for the synthesis of **phenyl vinyl sulfide** involves the reaction of diphenyl disulfide with bromine and ethylene, followed by treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[\[2\]](#)[\[3\]](#)

Materials:

- Diphenyl disulfide
- Dichloromethane
- Bromine
- Ethylene
- 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
- 1.0 M Ammonium hydroxide solution
- Magnesium sulfate

Procedure:[\[3\]](#)

- A 2-L, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet.
- The flask is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL).
- Once the diphenyl disulfide has dissolved, the addition funnel is charged with bromine (161 g, 52 mL, 1.01 mol). The nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted to the flask.
- Ethylene addition is initiated 2-4 minutes prior to the bromine addition and is continued at a slow rate until all the bromine is consumed.
- The first portion of bromine (2-3 mL) is added until the reaction mixture turns intensely violet. Subsequent portions of bromine are added as the amber color of the reaction mixture fades.
- After the complete addition of bromine, ethylene addition is continued until the color fades to amber. This slow addition of bromine is crucial to minimize the competing aromatic bromination.^[3]
- The drying tube is then replaced with the nitrogen inlet, and the addition funnel is charged with DBU (306 g, 300 mL, 2.01 mol).
- DBU is added at a rate that maintains the reaction temperature below 55°C.
- Following the DBU addition, the reaction mixture is maintained at approximately 50°C for 15–18 hours.
- A 1.0 M ammonium hydroxide solution (600 mL) is added, and the mixture is transferred to a separatory funnel.
- The layers are separated, and the aqueous layer is extracted with 300 mL of dichloromethane.
- The combined organic fractions are washed with water (600 mL) and dried with magnesium sulfate (10 g).

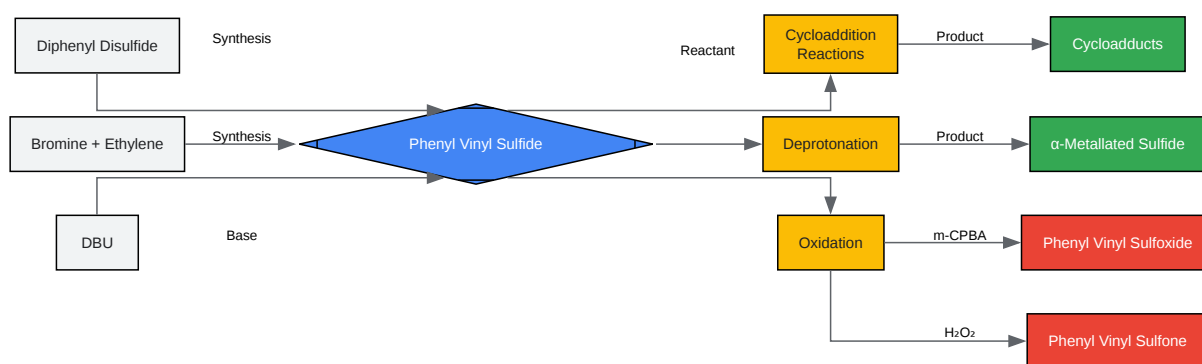
- The mixture is filtered, and the solvent is removed under reduced pressure.
- The residue is distilled to afford **phenyl vinyl sulfide** (162–184 g, 65–74% yield) with a boiling point of 80–84°C/11–12 mm.[3]

Reactivity and Applications in Synthesis

Phenyl vinyl sulfide is a valuable building block in organic synthesis due to the reactivity of its vinyl and sulfide functionalities. It is particularly noted for its role as an electron-rich alkene in various cycloaddition reactions, including [1+2], [2+2], [3+2], and [4+2] cycloadditions.[2][3]

Furthermore, deprotonation of **phenyl vinyl sulfide** with a strong base yields an α -metallated sulfide, which can then react with a range of electrophiles. This reactivity allows for further synthetic modifications via the sulfide group.[3]

A significant application of **phenyl vinyl sulfide** is its use as a precursor for the synthesis of phenyl vinyl sulfoxide and phenyl vinyl sulfone, which are also important synthetic intermediates.[3] For instance, phenyl vinyl sulfone serves as a synthetic equivalent of ethylene in Diels-Alder reactions.[5]



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Caption: Synthetic pathway and key reactions of **phenyl vinyl sulfide**.

Experimental Protocol: Oxidation to Phenyl Vinyl Sulfoxide

The selective oxidation of **phenyl vinyl sulfide** to phenyl vinyl sulfoxide can be achieved using meta-chloroperbenzoic acid (m-CPBA).

Materials:[1]

- **Phenyl vinyl sulfide**
- Dichloromethane
- meta-Chloroperbenzoic acid (m-CPBA)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:[1]

- A 500 mL, three-necked, round-bottomed flask equipped with a dropping funnel and magnetic stirrer is charged with **phenyl vinyl sulfide** (20 g, 0.147 mol) and 250 mL of dichloromethane.
- The solution is stirred and cooled to -78°C.
- A solution of m-CPBA (25.4 g, 1.0 equiv) in 200 mL of dichloromethane is added dropwise over a 30-minute period.
- The mixture is stirred and allowed to warm to room temperature for 1 hour in a water bath at 30°C.
- The reaction mixture is then poured into 300 mL of saturated sodium bicarbonate solution.
- The mixture is extracted with three 250-mL portions of dichloromethane.
- The combined organic extracts are washed with three 250-mL portions of water and dried over anhydrous magnesium sulfate.

- The solvent is removed by rotary evaporation, and the residual liquid is distilled to afford phenyl vinyl sulfoxide (15–16 g, 68–70% yield) as a colorless liquid with a boiling point of 98°C/0.6 mm.[1]

This technical guide serves as a foundational resource for the understanding and application of **phenyl vinyl sulfide** in a research and development setting. For further information on safety and handling, please consult the appropriate material safety data sheets.

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